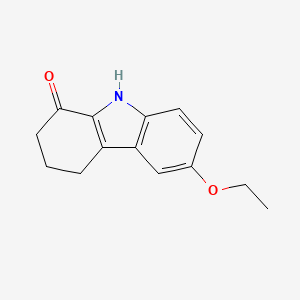

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one” is a derivative of tetrahydrocarbazole . Tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, exhibiting antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A characteristic structural feature of these derivatives is the presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system .

Synthesis Analysis

The synthesis of tetrahydrocarbazol-1-ones involves direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method . The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of 2,3,4,9-tetrahydro-1H-carbazol-4-one . The IUPAC name for the latter compound is 1,2,3,9-tetrahydro-4H-carbazol-4-one .Chemical Reactions Analysis

The chemical reactions involving tetrahydrocarbazoles can lead to the formation of tetrahydrocarbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant . In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process was complete aromatization of the polycyclic system .科学的研究の応用

Synthesis and Evaluation of Antitumor Derivatives

The synthesis of 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives has shown promise in antitumor applications. One study involved the synthesis and biological evaluation of 9-hydroxy-5-methyl- and 5,6-dimethyl-6H-pyrido[4,3-b]carbazole-1-N-[(dialkylamino)alkyl]carboxamides as antitumor olivacine derivatives. These compounds demonstrated high cytotoxicity for cultured L1210 and colon 38 cells and good antitumor activity in vivo, highlighting their potential as antitumor agents (Jasztold-Howorko et al., 1994).

Corrosion Inhibition

Research on carbazole derivatives, including this compound, has explored their use as corrosion inhibitors. These compounds exhibit inhibitive effects against the corrosion of mild steel by Desulfovibrio vulgaris in acidic and sulfate-reducing bacteria media. The study demonstrated the potential of these derivatives as mixed-type inhibitors with predominantly cathodic inhibitive effects, making them useful in materials science and engineering (Nwankwo et al., 2017).

Photophysical Characterization

This compound derivatives have been synthesized and subjected to comprehensive photophysical characterization in various solvents. This research is pivotal for understanding the solvent polarity sensitivity and hydrogen bonding interactions of these compounds, contributing to their potential application in photophysics and photochemistry (Ghosh et al., 2013).

Electropolymerization and Electrochromic Properties

Investigations into carbazole-based compounds, including those related to this compound, have focused on their electropolymerization and electrochromic properties. These studies aim to develop novel materials for electrochromic devices, leveraging the unique properties of carbazole derivatives for applications in smart windows and displays (Hu et al., 2017).

Solid State Dye-Sensitized Solar Cells

Carbazole-based molecular glasses, including derivatives of this compound, have been explored as hole-transporting materials in solid-state dye-sensitized solar cells. These materials show promise for improving the efficiency and stability of solar cells, contributing to the advancement of renewable energy technologies (Bui et al., 2015).

作用機序

Target of Action

It is known that tetrahydrocarbazole derivatives, which include 6-ethoxy-2,3,4,9-tetrahydro-1h-carbazol-1-one, exhibit a broad spectrum of biological activity . They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Mode of Action

The oxidation of substituted tetrahydrocarbazoles, a group that includes this compound, can lead to the formation of various functionalized tetrahydrocarbazoles .

Biochemical Pathways

The broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives suggests that they may interact with multiple biochemical pathways .

Result of Action

The broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives suggests that they may have diverse molecular and cellular effects .

Action Environment

The oxidation process of tetrahydrocarbazoles, a group that includes this compound, can be influenced by various factors such as the type of oxidant, solvents, and the concentration of reactants .

特性

IUPAC Name |

6-ethoxy-2,3,4,9-tetrahydrocarbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-17-9-6-7-12-11(8-9)10-4-3-5-13(16)14(10)15-12/h6-8,15H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTOWHAZJDKHTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC3=C2CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide](/img/no-structure.png)

![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2703113.png)

![(E)-3-(2-tert-butylanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2703121.png)

![Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde](/img/structure/B2703122.png)

![5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2703126.png)

![7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B2703128.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide](/img/structure/B2703129.png)

![10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2703131.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2703132.png)